4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide
Description
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide is a chemical compound with the molecular formula C15H13Cl2NO3 It is known for its unique structure, which includes two chlorine atoms, two methoxy groups, and a nitro group attached to a benzamide core
Properties
IUPAC Name |
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O5/c1-23-13-7-14(24-2)11(6-10(13)17)18-15(20)9-4-3-8(16)5-12(9)19(21)22/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPLOQCTVLTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Methoxylation: The intermediate product is reacted with dimethyl sulfate or methanol in the presence of a base to introduce the methoxy groups at the 2 and 4 positions of the phenyl ring.
Coupling Reaction: Finally, the compound is coupled with 5-chloro-2,4-dimethoxyaniline under acidic or basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substituting Agents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-aminobenzamide.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Formation of 4-chloro-N-(5-chloro-2,4-dihydroxyphenyl)-2-nitrobenzamide.
Scientific Research Applications
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties. It is used in assays to investigate its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications. Researchers are investigating its efficacy and safety as a drug candidate for treating specific diseases.
Industry: Utilized in the development of specialty chemicals and materials. It may be used in the formulation of coatings, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, modulate signal transduction pathways, and induce cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide: Similar structure but with the nitro group at the 3-position.
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide: Similar structure but with an ethyl linkage instead of a direct phenyl linkage.
N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
Uniqueness
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
